molecular formula C16H23N7 B12265468 N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12265468
M. Wt: 313.40 g/mol
InChI Key: FDIKBCYQNXFLGS-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include ethylating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as refluxing, distillation, and crystallization.

Chemical Reactions Analysis

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrimidine or piperazine rings.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate: This compound also contains a pyridazine ring but differs in its overall structure and functional groups.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety but have different heterocyclic rings, leading to distinct properties and applications. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H23N7

Molecular Weight

313.40 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H23N7/c1-4-17-14-11-13(3)18-16(19-14)23-9-7-22(8-10-23)15-6-5-12(2)20-21-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,18,19)

InChI Key

FDIKBCYQNXFLGS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN=C(C=C3)C

Origin of Product

United States

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